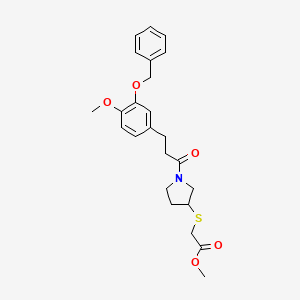![molecular formula C14H15F3N2O2 B2765508 1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pent-4-en-1-one CAS No. 2415542-43-5](/img/structure/B2765508.png)
1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pent-4-en-1-one is a synthetic organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring and a pentenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pent-4-en-1-one typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Coupling Reactions: The pyridine and azetidine rings are coupled using suitable linkers and reagents, often involving nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Introduction of the Pentenone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pent-4-en-1-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders or infectious diseases.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pent-4-en-1-one depends on its specific application:
Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability.
Materials Science: The electronic properties of the compound can influence its behavior in materials, such as its conductivity or light absorption characteristics.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pent-4-en-1-one is unique due to the presence of the azetidine ring and the pentenone moiety, which are not commonly found in similar compounds. These structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-2-3-4-13(20)19-8-11(9-19)21-10-5-6-18-12(7-10)14(15,16)17/h2,5-7,11H,1,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPRWEUKXPDATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)OC2=CC(=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-5-[(1Z)-{[(4-methylphenyl)methoxy]imino}methyl]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2765425.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2765427.png)
![4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2765432.png)
![2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2765433.png)
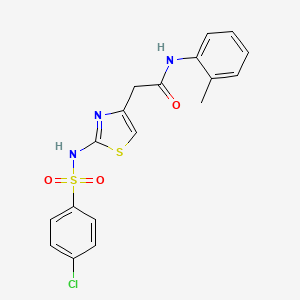

![8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE](/img/structure/B2765437.png)
![N-mesityl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2765438.png)

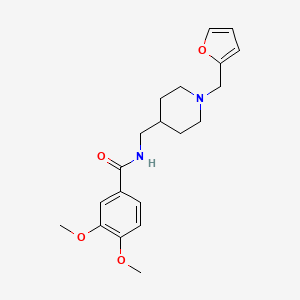
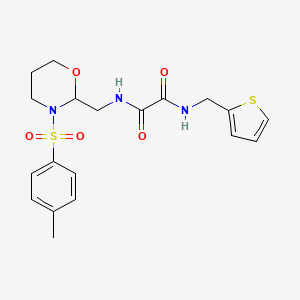
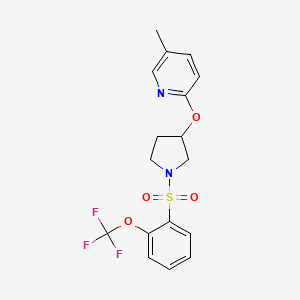
![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2765447.png)
